SB-366791

Description

With a molecular weight of 287.80 g/mol and an IC₅₀ of 3–6 nM against capsaicin- and heat-mediated TRPV1 activation, SB-366791 exhibits nanomolar affinity and reversible inhibition . Cryo-electron microscopy (Cryo-EM) studies reveal that this compound binds to the vanilloid pocket of TRPV1, acting as a competitive and allosteric inhibitor .

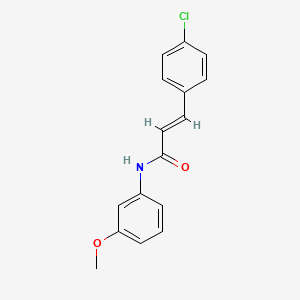

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : SB-366791 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 4-chlorocinnamique avec la 3-méthoxyaniline. La réaction implique généralement la formation d'une liaison amide dans des conditions spécifiques, telles que l'utilisation de réactifs de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant approprié comme le dichlorométhane .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l'efficacité et le rendement .

Analyse Des Réactions Chimiques

Types de réactions : SB-366791 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que les groupes méthoxy et chloro sur les cycles aromatiques. Ces groupes peuvent participer à des réactions de substitution électrophile aromatique .

Réactifs et conditions courants :

Substitution électrophile aromatique : Des réactifs tels que le brome ou l'acide nitrique peuvent être utilisés dans des conditions contrôlées pour introduire des substituants supplémentaires sur les cycles aromatiques.

Formation d'amide : Des réactifs de couplage comme la DCC et la DMAP sont couramment utilisés pour former la liaison amide entre les groupes acide carboxylique et amine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués de this compound, qui peuvent être analysés plus avant pour leur activité biologique .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement le canal ionique TRPV1, qui est un canal cationique non sélectif exprimé principalement dans les neurones sensoriels périphériques. Le canal TRPV1 est activé par divers stimuli, notamment la capsaïcine, la chaleur et les conditions acides. En inhibant ce canal, this compound empêche l'afflux d'ions calcium, réduisant ainsi la sensation de douleur et d'inflammation .

Composés similaires :

Capsazepine : Un autre antagoniste du TRPV1, mais moins sélectif et avec des effets hors cible supplémentaires.

AMG 517 : Un antagoniste puissant du TRPV1 avec des applications similaires dans la recherche sur la douleur.

AMG 9810 : Un autre antagoniste sélectif du TRPV1 utilisé dans des contextes de recherche similaires.

Unicité de this compound : this compound est unique en raison de sa grande sélectivité et de sa puissance pour le canal ionique TRPV1, avec des effets hors cible minimes. Cela en fait un outil précieux pour étudier le rôle spécifique du TRPV1 dans la douleur et l'inflammation sans les effets de confusion observés avec d'autres antagonistes moins sélectifs .

Applications De Recherche Scientifique

SB-366791 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

SB-366791 exerts its effects by selectively blocking the TRPV1 ion channel, which is a non-selective cation channel predominantly expressed in peripheral sensory neurons. The TRPV1 channel is activated by various stimuli, including capsaicin, heat, and acidic conditions. By inhibiting this channel, this compound prevents the influx of calcium ions, thereby reducing the sensation of pain and inflammation .

Comparaison Avec Des Composés Similaires

Clinical Relevance :

- Pain Management : SB-366791 enhances opioid efficacy in bone cancer patients and reduces neuropathic and inflammatory pain in preclinical models .

- Antiviral Activity : It suppresses Coxsackievirus B3 (CVB3) replication in brain endothelial cells by attenuating viral virulence .

Comparison with Similar TRPV1 Antagonists

Table 1: Key TRPV1 Antagonists and Their Properties

Selectivity and Mechanism

- This compound vs. Capsazepine: this compound outperforms capsazepine in selectivity and modality coverage. While capsazepine inhibits TRPV1 activated by capsaicin and heat, it fails to block acid-mediated activation in rodent TRPV1 . Capsazepine also interacts with hyperpolarization-activated currents (Ih) and voltage-gated calcium channels (VGCCs), increasing off-target risks .

This compound vs. SB-705498 :

SB-705498 shares partial efficacy with this compound but lacks structural validation. Cryo-EM studies confirm this compound’s binding to the vanilloid site, enabling rational drug design . SB-705498’s broader efficacy range (5–89%) suggests variable potency across TRPV1 activation modes .- Cinnamide Analogs (AMG-9810): AMG-9810, another cinnamide derivative, exhibits moderate TRPV1 antagonism (IC₅₀ ~24–300 nM) but lower selectivity than this compound. It is effective in inflammatory pain but requires higher doses, increasing toxicity risks .

In Vivo Efficacy

- Neuropathic Pain: this compound (8–16 µg) reduces capsaicin-induced nociception by 36.5–49.7%, comparable to capsazepine but with fewer motor side effects . Intrathecal administration of this compound attenuates TNFα-induced hyperalgesia, highlighting its route-dependent efficacy .

Activité Biologique

SB-366791, chemically known as 4'-Chloro-3-methoxycinnamanilide, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor plays a critical role in pain perception, thermosensation, and neurogenic inflammation. Understanding the biological activity of this compound is essential for its potential therapeutic applications in pain management and other related disorders.

This compound exhibits competitive antagonism at the TRPV1 receptor with a pA2 value of 7.71, indicating its high potency in blocking the receptor's activation by agonists such as capsaicin and noxious heat stimuli . The compound selectively inhibits TRPV1 without significantly affecting other receptors, including cannabinoid receptors (CB1 and CB2) and voltage-gated calcium channels .

In Vitro Studies

Research has demonstrated that this compound effectively reduces TRPV1-mediated responses in various biological systems:

- Capsaicin Sensitivity : In studies involving lN cells, this compound blocked capsaicin-induced activity, confirming its role as a TRPV1 antagonist .

- Heat-Induced Activity : The compound attenuated neuronal responses to noxious heat (>43°C), further supporting its antagonistic effects on TRPV1 .

In Vivo Studies

In animal models, this compound has shown significant effects:

- Cognitive Impairment : In a study on neonatal mice exposed to sevoflurane, this compound mitigated cognitive deficits associated with anesthesia exposure . Mice treated with 500 μg/kg of this compound exhibited improved locomotor activity compared to untreated controls.

- Morphine Self-Administration : Another study indicated that this compound decreased morphine self-administration in rats, suggesting a potential role in modulating addiction behaviors linked to TRPV1 activation .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable biodistribution characteristics. A radiolabeled analogue, [^11C]SB366791, demonstrated efficient clearance from blood and major organs through hepatobiliary and renal pathways, with notable retention in the trigeminal nerve . This profile supports its potential use in imaging studies related to TRPV1 activity.

Q & A

Q. What is the molecular mechanism of SB-366791 as a TRPV1 antagonist?

this compound acts as a competitive antagonist at the vanilloid binding site of TRPV1. Structural studies reveal that it binds without forming critical interactions with residues like R557, which are essential for agonist-induced channel activation. Instead, it stabilizes a closed conformation of TRPV1 by promoting salt bridges (e.g., R575-E693) in the S5 and TRP helices, preventing ion conduction . Its IC50 values for inhibiting capsaicin-, acid-, and heat-mediated TRPV1 activation are 3 nM, 6 nM, and 6 nM, respectively .

Q. How selective is this compound for TRPV1 compared to other ion channels or receptors?

this compound demonstrates high selectivity for TRPV1 over 47 other receptors and ion channels in binding and electrophysiological assays. For example, it does not inhibit voltage-gated calcium channels (VGCC) or hyperpolarization-activated currents (Ih) in sensory neurons . Its selectivity is superior to capsazepine, particularly in blocking acid-mediated TRPV1 activation in rodent models .

Q. What are the recommended storage and solubility conditions for this compound in experimental workflows?

this compound is stable at room temperature for up to 12 months. For experimental use, dissolve in DMSO (75 mM stock) or heated ethanol (25 mM). Aliquot and store at -20°C for short-term use (≤1 month). Pre-warm frozen aliquots to room temperature for 1 hour before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's efficacy in vivo?

- Dosage : Use 8–16 µg intraplantarly in murine models for nociception studies, achieving 36.5%–49.7% inhibition of capsaicin-induced pain .

- Vehicle : Prepare in 1:1:18 DMSO:Cremophor:saline to ensure solubility and bioavailability .

- Controls : Include capsazepine as a comparator and validate TRPV1 specificity using knockout models or rescue experiments with agonists like capsaicin .

Q. How do structural insights inform the optimization of this compound derivatives?

Cryo-EM data (PDB: 8GFA) show that this compound’s chlorophenyl and methoxyphenyl groups occupy hydrophobic pockets in the vanilloid binding site. Mutagenesis studies (e.g., E693N) reveal reduced antagonist efficacy, guiding residue-targeted modifications. Pharmacophore modeling using this compound as a template can prioritize derivatives with improved binding kinetics .

Q. How to reconcile contradictory data on this compound's efficacy in inflammatory hyperalgesia models?

this compound fails to inhibit mechanical hyperalgesia when co-injected with TNFα but attenuates pain when administered intrathecally. This discrepancy highlights route-dependent bioavailability and the role of spinal versus peripheral TRPV1 in pain signaling. Always validate administration methods (e.g., local vs. systemic) and contextualize results with complementary assays (e.g., electrophysiology for neuronal activity) .

Q. What methodological considerations apply when studying this compound in viral infection models?

In Coxsackievirus B studies, this compound reduces VP1 protein expression (via Western blot) and viral titers (plaque assays) at 10–50 µM. Use fluorescence microscopy (e.g., EGFP-tagged virus) to track viral replication inhibition. Pair with controls like ruthenium red to confirm TRPV1-specific effects .

Q. How to address variability in this compound's effects across pain modalities?

this compound shows efficacy in capsaicin- and CFA-induced pain but not in 5% formalin tests. This reflects modality-specific TRPV1 engagement. Use multi-modal pain models (e.g., thermal, chemical, mechanical) and quantify biomarkers like substance P or CGRP to correlate TRPV1 inhibition with inflammatory mediators .

Methodological Challenges and Solutions

Q. What are key pitfalls in interpreting this compound's antagonism in calcium imaging?

- False Negatives : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity.

- Cross-Reactivity : Validate TRPV1 specificity using siRNA knockdown or selective agonists/antagonists (e.g., RTX for TRPV1, HC-030031 for TRPA1) .

- Kinetics : Account for this compound’s slow receptor dissociation by pre-incubating cells for ≥30 minutes before agonist exposure .

Q. How to optimize this compound's pharmacological profile for CNS studies?

- Blood-Brain Barrier (BBB) Penetration : Modify lipophilicity (LogP = 3.5) via ester prodrugs while monitoring plasma stability.

- Metabolism : Use liver microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation) and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.